Seltorexant - 1293281-49-8

Seltorexant

Catalog Number: EVT-282539
CAS Number: 1293281-49-8
Molecular Formula: C21H22FN7O
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Seltorexant (chemical name: N-(1-(2-(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide) is a selective antagonist of the human orexin-2 receptor (OX2R). [] Orexins are neuropeptides that play a crucial role in regulating various physiological functions, including wakefulness, arousal, and sleep. [] Seltorexant's selective antagonism of the OX2R makes it a valuable tool for investigating the role of the orexin system in sleep disorders and other conditions like depression. [, ]

Future Directions
  • Exploring the Therapeutic Potential in Other Conditions: Given the role of the orexin system in various physiological functions, investigating Seltorexant's potential therapeutic benefits in other conditions like anxiety, addiction, and neurodegenerative diseases is warranted. [, ]

Zolpidem

Compound Description: Zolpidem is a widely prescribed nonbenzodiazepine hypnotic medication primarily used to treat insomnia. It acts as a GABAA receptor agonist, enhancing the inhibitory effects of GABA in the central nervous system. [, ]

Relevance: Zolpidem serves as a positive control in several studies evaluating the effects of seltorexant on driving performance. Compared to seltorexant, zolpidem exhibited more prolonged negative effects on driving ability, indicating a potentially safer profile for seltorexant with respect to residual driving impairment. [, ] Both compounds target sleep regulation, but through different mechanisms. While zolpidem enhances GABAergic signaling, seltorexant acts as an antagonist of the orexin-2 receptor. [, ]

Suvorexant

Compound Description: Suvorexant is a dual orexin receptor antagonist (DORA) approved by the FDA for the treatment of insomnia. It blocks both orexin-1 and orexin-2 receptors, which are involved in regulating wakefulness and arousal. [, ]

Relevance: Suvorexant is another orexin receptor antagonist like seltorexant, but it targets both OX1R and OX2R, while seltorexant is selective for OX2R. [, ] Both compounds are being investigated for their therapeutic potential in insomnia. [, ]

Lemborexant

Compound Description: Lemborexant is another DORA approved for the treatment of insomnia in the US and Japan. It inhibits signaling through both orexin-1 and orexin-2 receptors, promoting sleep by reducing wakefulness signals in the brain. [, ]

Relevance: Like seltorexant, lemborexant is an orexin receptor antagonist used in insomnia treatment, but it acts on both OX1R and OX2R. [, ] The comparative efficacy and safety profiles of both drugs require further investigation.

Daridorexant

Compound Description: Daridorexant is a DORA approved by the FDA and EMA for treating insomnia. Similar to other DORAs, it blocks both orexin-1 and orexin-2 receptors, thereby promoting sleep initiation and maintenance. []

Almorexant

Compound Description: Almorexant is a DORA that was withdrawn from clinical development due to concerns regarding its hepatic safety profile. []

Relevance: While both almorexant and seltorexant target the orexin system for insomnia treatment, almorexant's development was halted due to safety concerns, highlighting the importance of careful safety evaluations for drugs in this class. []

Vornorexant

Compound Description: Vornorexant is another DORA currently under investigation for its potential in treating insomnia and sleep apnea. []

Relevance: Vornorexant, like seltorexant, targets the orexin system to ameliorate sleep disturbances. [] Comparing their efficacy, safety, and potential advantages in different patient populations would be valuable.

Overview

Seltorexant, also known by its approved International Union of Pure and Applied Chemistry name, 2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone or JNJ-42847922, is a novel compound primarily classified as a selective antagonist of the orexin receptor type 2. It has garnered attention for its potential therapeutic applications in treating sleep disorders and major depressive disorder. The orexin system plays a significant role in regulating arousal, wakefulness, and appetite, which positions Seltorexant as a promising candidate for addressing conditions related to insomnia and depression .

Synthesis Analysis

The synthesis of Seltorexant has evolved through various methodologies aimed at optimizing yield and efficiency. The initial synthesis involved multiple steps including the transformation of starting materials into the desired compound through cyclization reactions. A notable method includes the use of a copper-mediated coupling process to form 2-fluoro-6-(triazol-2-yl)benzoic acid in dioxane. This was followed by a condensation reaction involving 2-benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole with 2-chloro-4,6-methylpyrimidine, which was subsequently hydrogenated in acetic acid to yield the acetic acid salt of Seltorexant. The final product was obtained through recrystallization from ethanol .

Recent advancements have introduced improved synthetic routes that enhance the efficiency of the synthesis process. These methods focus on simplifying reaction sequences and utilizing readily available starting materials while maintaining high yields .

Molecular Structure Analysis

The molecular structure of Seltorexant is characterized by its complex arrangement of heterocycles and functional groups. The compound features a hexahydropyrrolo structure fused with a pyrimidine ring and a triazole moiety. The specific arrangement of these components contributes to its selective binding affinity for the orexin receptor type 2.

Structural Data

  • Molecular Formula: C_{19}H_{24}F_{1}N_{5}O
  • Molecular Weight: 357.43 g/mol
  • Key Functional Groups: Triazole, pyrimidine, hexahydropyrrole

The detailed structural analysis indicates that Seltorexant can effectively interact with its target receptors due to its spatial configuration and electronic properties .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing Seltorexant encompass several key transformations:

  1. Copper-Mediated Coupling: This reaction facilitates the formation of the triazole moiety from readily available precursors.
  2. Condensation Reaction: The combination of various heterocyclic compounds leads to the formation of the core structure necessary for orexin receptor antagonism.
  3. Hydrogenation: This step is crucial for introducing specific hydrogen atoms that stabilize the final product.

Each reaction step is optimized to ensure high selectivity and yield while minimizing by-products .

Mechanism of Action

Seltorexant functions primarily as an antagonist at the orexin receptor type 2. By binding selectively to this receptor, it inhibits orexin signaling pathways that are associated with wakefulness and arousal. This mechanism is particularly beneficial in treating conditions such as insomnia and major depressive disorder where dysregulation of these pathways occurs.

Process Data

  • Receptor Binding: High binding affinity for orexin receptor type 2.
  • Effects on Sleep: Clinical studies have demonstrated that Seltorexant significantly improves sleep efficiency in patients with insomnia .

This antagonistic action helps restore normal sleep patterns and alleviate symptoms associated with mood disorders by modulating neurochemical pathways influenced by orexin signaling .

Physical and Chemical Properties Analysis

Seltorexant exhibits several notable physical and chemical properties:

These properties are critical for understanding how Seltorexant behaves in biological systems and its formulation into therapeutic agents .

Applications

Seltorexant has been primarily investigated for its potential applications in:

Pharmacological Profile of Seltorexant

Structural Characteristics and Synthesis Pathways

Seltorexant (C₂₁H₂₂FN₇O; molecular weight 407.45 g/mol) is a small-molecule antagonist characterized by a triazolophenylmethanone core linked to a dimethylpyrimidinyl-hexahydropyrrolopyrrole moiety. This molecular architecture enables high blood-brain barrier penetration, critical for central nervous system activity [3] [5]. Crystalline polymorphism exists, with Form A (PXRD peaks at 6.7°, 13.5°, 20.3°) and Form B (thermal stability to 200°C) documented [5].

The synthesis employs a copper-mediated coupling process:

  • Generation of 2-fluoro-6-(1,2,3-triazol-2-yl)benzoic acid via azide-alkyne cycloaddition
  • Condensation with 2-benzyl-5-(4,6-dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole under peptide coupling conditions
  • Catalytic hydrogenation for debenzylation [5]

Table 1: Key Physicochemical Properties of Seltorexant

PropertyValue
Molecular FormulaC₂₁H₂₂FN₇O
Molar Mass407.45 g/mol
Crystal FormsForm A, Form B
Aqueous Solubility (pH 7.4)23.8 μg/mL
LogP2.9

Mechanism of Action: Selective Orexin-2 Receptor Antagonism

Seltorexant selectively targets the orexin-2 receptor (OX₂R), a G-protein-coupled receptor regulating arousal states. Unlike dual orexin receptor antagonists (DORAs), it spares OX₁R, preserving orexin-1-mediated functions like stress response and reward processing [1] [4] [7]. This selectivity is therapeutically significant because:

  • Hyperarousal in depression: Depressive states involve OX₂R-driven nocturnal hyperactivity in limbic structures (amygdala, bed nucleus of stria terminalis) and hypothalamic-pituitary-adrenal (HPA) axis dysregulation [1] [6]
  • Circadian modulation: By selectively blocking OX₂R during sleep phases, seltorexant normalizes sleep architecture without suppressing wake-promoting monoaminergic systems during active periods [7] [9]

Preclinical models confirm that OX₂R antagonism reduces cortisol release and decreases sleep latency more effectively than OX₁R blockade [1].

Pharmacodynamics: Receptor Binding Affinity and Selectivity Ratios

Seltorexant exhibits >100-fold selectivity for OX₂R (pKi = 8.1) over OX₁R (pKi = 6.0), as determined via radioligand displacement assays in recombinant cell lines [7] [9]. Functional activity assessments (cAMP inhibition, β-arrestin recruitment) confirm antagonism with IC₅₀ values of 12-37 nM at OX₂R [9].

Table 2: Receptor Binding and Functional Activity Profile

ParameterOX₂ROX₁RSelectivity Ratio
Binding affinity (pKi)8.16.0125:1
Functional IC₅₀12 nM>10,000 nM>800:1
Target Occupancy (20 mg)>80%<20%-

Electroencephalography (EEG) studies in depressed patients reveal that therapeutic doses (20 mg) increase left posterior delta power during stage 2 sleep and decrease beta power – electrophysiological signatures of reduced hyperarousal [9].

Pharmacokinetics: Absorption, Metabolism (CYP3A4), and Elimination

Seltorexant demonstrates rapid absorption (Tₘₐₓ = 0.3-1.5 hours) and linear kinetics across 5-80 mg doses [3] [6]. Its pharmacokinetic profile includes:

  • Metabolism: Primarily hepatically metabolized by cytochrome P450 3A4 (CYP3A4) into inactive N-dealkylated and hydroxylated metabolites [3] [6]
  • Elimination: Half-life of 2-3 hours, with >90% excreted in feces as metabolites [3] [6]
  • Protein binding: 98% bound to plasma proteins (albumin, α1-acid glycoprotein) [5]

Table 3: Pharmacokinetic Parameters After Single 20 mg Dose

ParameterValueMethod
Cₘₐₓ98 ng/mLLC-MS/MS
Tₘₐₓ0.8 ± 0.3 hoursPopulation PK modeling
AUC₀₋₂₄342 ng·h/mLNon-compartmental
Apparent Vd/F184 L-
CL/F8.7 L/h-

No residual pharmacodynamic effects (e.g., sedation) are observed 4 hours post-administration, supporting its suitability for nocturnal use [3] [6].

Comparative Pharmacology: Seltorexant vs. Dual Orexin Receptor Antagonists (DORAs)

Seltorexant's OX₂R selectivity differentiates it mechanistically and clinically from DORAs:

  • Sleep architecture preservation: Unlike DORAs (suvorexant, lemborexant) that suppress both OX₁R/OX₂R, seltorexant maintains physiological rapid eye movement (REM) sleep patterns. DORAs inadvertently prolong REM latency by 15-40% due to OX₁R involvement in REM regulation [4] [7]
  • Therapeutic outcomes: In MDD patients with insomnia, seltorexant 20mg reduced MADRS scores by 6.7 points versus placebo (p=0.0059) at day 43 – an effect strongly correlated with sleep efficiency improvement (r=0.72, p<0.001) [6] [8]. DORAs show weaker antidepressant correlations
  • Receptor engagement dynamics: Seltorexant's short half-life (2-3h) allows pulsatile OX₂R blockade during early sleep, whereas DORAs with longer half-lives (e.g., suvorexant: 12h) cause sustained receptor inhibition linked to next-day sedation [4] [7]

Table 4: Pharmacological Comparison with Representative DORAs

PropertySeltorexantSuvorexantLemborexant
TargetOX₂R selectiveOX₁R/OX₂R dualOX₁R/OX₂R dual
OX₂R IC₅₀12 nM0.6 nM1.0 nM
OX₁R/OX₂R selectivity>100-fold1.5-fold2.8-fold
Half-life (hours)2-31217-19
REM sleep alterationMinimalLatency ↑ 32%Latency ↑ 25%

Properties

CAS Number

1293281-49-8

Product Name

Seltorexant

IUPAC Name

[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone

Molecular Formula

C21H22FN7O

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3

InChI Key

SQOCEMCKYDVLMM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C

Solubility

Soluble in DMSO

Synonyms

Seltorexant; JNJ-42847922; JNJ 42847922; JNJ42847922; MIN-202; MIN 202; MIN202

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.